

Discovery and history of (2R,3S)-Chlorpheg development

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Compound of Interest		
Compound Name:	(2R,3S)-Chlorpheg	
Cat. No.:	B15620790	Get Quote

An in-depth technical guide on the discovery and history of a compound with the specific stereochemistry "(2R,3S)-Chlorpheg" cannot be provided at this time due to a lack of identifiable information in the public domain. Searches for "Chlorpheg" and its specified stereoisomer did not yield a recognized chemical entity. It is possible that "(2R,3S)-Chlorpheg" may be a developmental code name, a less common synonym, or a misnomer for a different compound.

However, it is conceivable that the query may be related to the well-known antihistamine, chlorpheniramine. Chlorpheniramine is a chiral compound that exists as two enantiomers: (S)-(+)-chlorpheniramine and (R)-(-)-chlorpheniramine. The commercially available drug is often a racemic mixture of both.[1] The dextrorotatory (S)-isomer, known as dexchlorpheniramine, is the more pharmacologically active of the two.[2]

Given the potential for confusion, this guide will proceed with a detailed overview of chlorpheniramine, focusing on its discovery, development, and the properties of its stereoisomers, as this is the most likely subject of interest.

Discovery and History of Chlorpheniramine

Chlorpheniramine was first synthesized in 1948 and came into medical use the following year.

[3] It belongs to the first generation of H1 antihistamines, a class of drugs that competitively inhibit the action of histamine at the H1 receptor.[4] This action helps to alleviate the symptoms of allergic reactions such as rhinitis and urticaria.[5]



Stereoisomers of Chlorpheniramine

Chlorpheniramine possesses a single chiral center, leading to the existence of two enantiomers. The antihistaminic activity resides primarily in the (S)-(+)-enantiomer, which is approximately 100 times more potent than the (R)-(-)-enantiomer in in-vitro assays.[2]

Quantitative Data on Chlorpheniramine Enantiomers

The following table summarizes key pharmacokinetic parameters for the enantiomers of chlorpheniramine, demonstrating the stereoselectivity in its disposition.

Parameter	(+)-S- chlorpheniramine	(-)-R- chlorpheniramine	Reference
Cmax (ng/mL)	13.3	6.8	[6]
AUC (ng/mL*h)	409	222	[6]
Clearance (L/h)	9.8	17.6	[6]
Volume of Distribution (L)	321	627	[6]

Mechanism of Action

Chlorpheniramine acts as a potent inverse agonist at the histamine H1 receptor.[3] By binding to and stabilizing the inactive conformation of the H1 receptor, it reduces the allergic response mediated by histamine. Additionally, it has been found to act as a serotonin reuptake inhibitor, though with weaker affinity for norepinephrine and dopamine transporters.[3]

Below is a simplified signaling pathway illustrating the mechanism of action of chlorpheniramine.





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Mechanism of action of Chlorpheniramine at the H1 receptor.

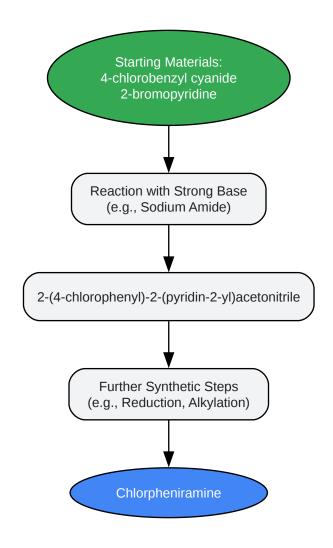
Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of chlorpheniramine are extensive and proprietary. However, a general overview of the synthetic approach is described in the literature.

General Synthesis Workflow

The synthesis of chlorpheniramine typically involves the reaction of 4-chlorobenzyl cyanide with 2-bromopyridine in the presence of a strong base to form an intermediate, which is then further processed.[7]





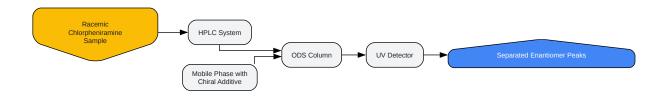
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Simplified synthetic workflow for Chlorpheniramine.

Chiral Separation Methodology

To analyze the individual enantiomers, a chiral high-performance liquid chromatography (HPLC) method can be employed. This often involves a chiral mobile phase additive, such as carboxymethyl-beta-cyclodextrin, which allows for the separation of the (S) and (R) forms on a conventional ODS column.[8]





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Workflow for chiral separation of Chlorpheniramine enantiomers.

In conclusion, while the specific compound "(2R,3S)-Chlorpheg" remains unidentified, the available scientific literature provides a comprehensive understanding of the discovery, mechanism of action, and stereoselective pharmacology of the widely used antihistamine, chlorpheniramine. Should further clarification on the identity of "(2R,3S)-Chlorpheg" become available, a more targeted and accurate technical guide can be developed.

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